molecular formula C18H39N B15246587 1-Undecanamine,2-heptyl-

1-Undecanamine,2-heptyl-

Cat. No.: B15246587
M. Wt: 269.5 g/mol
InChI Key: NNJUHKOAOWZHHZ-UHFFFAOYSA-N
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Description

1-Undecanamine, 2-heptyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with an amine group attached. The molecular formula for this compound is C18H39N, and it has a molecular weight of 269.51 g/mol . Amines are known for their basicity and nucleophilicity, making them important intermediates in organic synthesis.

Preparation Methods

The synthesis of 1-Undecanamine, 2-heptyl- can be achieved through several methods. One common approach involves the reaction of a halogenoalkane with ammonia. For instance, heating a halogenoalkane with a concentrated solution of ammonia in ethanol can produce the desired amine . This reaction is typically carried out in a sealed tube to prevent the escape of ammonia gas. Another method involves the reduction of nitriles using hydrogen in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using similar principles but optimized for efficiency and yield.

Chemical Reactions Analysis

1-Undecanamine, 2-heptyl- undergoes various chemical reactions typical of amines. These include:

Scientific Research Applications

1-Undecanamine, 2-heptyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Undecanamine, 2-heptyl- involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, or covalent bonds with other molecules. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

1-Undecanamine, 2-heptyl- can be compared with other long-chain amines such as undecylamine and dodecylamine. While these compounds share similar structural features, their chemical properties and applications may differ. For instance, undecylamine has a shorter carbon chain, which can affect its solubility and reactivity. Dodecylamine, on the other hand, has a longer carbon chain, which may enhance its hydrophobic properties .

Properties

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

IUPAC Name

2-heptylundecan-1-amine

InChI

InChI=1S/C18H39N/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18H,3-17,19H2,1-2H3

InChI Key

NNJUHKOAOWZHHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCC)CN

Origin of Product

United States

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